Magnesium sulfate, for cell culture
Description
Significance of Inorganic Salts in Defined Cell Culture Media
Defined cell culture media are complex aqueous solutions designed to support the survival and proliferation of cells outside of their natural environment. scientificbio.com Inorganic salts are a cornerstone of these formulations, serving several indispensable functions. cytion.com They are crucial for maintaining the osmotic balance of the culture medium, ensuring that the solute concentration of the medium is comparable to that of the cell's interior to prevent cell swelling or shrinkage. captivatebio.com Furthermore, inorganic salts provide a pool of essential ions, such as sodium, potassium, and calcium, which are vital for regulating the cell membrane potential. lohmann-minerals.comitmo.ru This regulation is critical for various cellular processes, including nutrient transport and cell-to-cell communication. Additionally, certain inorganic salts facilitate cell attachment to culture surfaces, a prerequisite for the growth of adherent cell lines. cytion.com
Historical Context of Magnesium Ion Inclusion in Cell Culture Formulations
The journey of cell culture media development began with simple balanced salt solutions designed to mimic the ionic composition of bodily fluids. nih.gov Early formulations like Ringer's solution, developed in 1882, were composed solely of inorganic salts and were capable of keeping tissues alive for short durations. nih.gov As the field advanced, it became evident that these basic salt solutions were insufficient for sustained cell growth and proliferation. nih.gov Researchers began to supplement these solutions with naturally derived components like serum and tissue extracts, which, while effective, introduced variability and undefined components. nih.gov
The systematic effort to create chemically defined media led to the identification of essential nutrients, including amino acids, vitamins, and a more comprehensive profile of inorganic salts. The inclusion of magnesium was a logical step, given its known physiological importance as the most abundant divalent cation within cells. nih.gov Its role as a cofactor for a vast number of enzymes and its involvement in crucial biochemical pathways underscored its necessity for cellular function, leading to its routine inclusion in basal media formulations. nih.govnih.gov
Fundamental Contributions of Magnesium Sulfate (B86663) to Cellular Homeostasis in Vitro
Magnesium sulfate serves as a readily available source of magnesium ions (Mg2+), which are integral to maintaining cellular homeostasis in in vitro systems. These contributions can be broadly categorized into three key areas: enzymatic activity, ion channel regulation, and nucleic acid stability.
Enzymatic Activity: Magnesium is a critical cofactor for over 600 enzymes and an activator for an additional 200. nih.govmagnesium.cacanprev.ca Many of these enzymes are central to metabolic pathways essential for cell survival and growth in culture, such as glycolysis and the Krebs cycle. nih.govbibliotekanauki.pl For instance, key glycolytic enzymes like hexokinase and phosphofructokinase require magnesium to facilitate the transfer of high-energy phosphate (B84403) groups from ATP. nih.gov The binding of Mg2+ to ATP forms a complex that enables the proper conformation for enzymatic reactions. nih.gov This function is paramount in providing the energy required for cellular processes in culture.
Ion Channel Regulation: Magnesium ions play a significant role in modulating the function of various ion channels, which are crucial for maintaining cellular excitability and transmembrane transport. researchgate.netmgwater.com Mg2+ can act as a blocker of certain channels, such as specific potassium channels, by physically obstructing the channel pore. mgwater.com It also modulates the activity of other channels, like some ligand-gated and voltage-sensitive ion channels, thereby influencing the flux of other ions across the cell membrane. medium.com For example, magnesium can modulate the activity of NMDA receptors. medium.com This regulatory function is vital for maintaining the electrochemical gradients necessary for nutrient uptake and signal transduction in cultured cells.
Nucleic Acid Stability: Magnesium ions are essential for the structural integrity and function of DNA and RNA. nih.govacs.org The negatively charged phosphate backbone of nucleic acids creates electrostatic repulsion, which can be destabilizing. Magnesium ions, being divalent cations, are highly effective at neutralizing these charges, thereby stabilizing the double helix structure of DNA and the complex folded structures of RNA. acs.orgnih.govnih.gov This stabilization is critical for processes such as DNA replication, transcription, and translation, all of which are fundamental to cell proliferation and function in a culture environment. nih.gov Research has shown that magnesium ions can bind to nucleic acids in two ways: diffusely, through long-range electrostatic interactions, and through site-specific binding where dehydrated Mg2+ interacts directly with the nucleic acid structure. nih.govresearchgate.net
In a study on the effects of magnesium sulfate on Chinese Hamster Ovary (CHO-K1) cells in vitro, it was observed that exposure to MgSO4 led to an increase in the number of autophagic vacuoles and the activity of lysosomal enzymes, indicating an activation of the lysosomal system. semanticscholar.org This suggests that magnesium can influence cellular degradation and recycling pathways, which are important for maintaining cellular health and homeostasis in culture.
Structure
2D Structure
Properties
Molecular Formula |
H2MgO4S |
|---|---|
Molecular Weight |
122.39 g/mol |
IUPAC Name |
(hydroperoxy-hydroxy-oxo-λ6-sulfanylidene)magnesium |
InChI |
InChI=1S/Mg.H2O4S/c;1-4-5(2)3/h;1H,(H,2,3) |
InChI Key |
OOSORSGFAMNBJR-UHFFFAOYSA-N |
Canonical SMILES |
OOS(=O)(=[Mg])O |
Origin of Product |
United States |
Cellular Mechanisms of Action in Response to Magnesium Sulfate Exposure
Enzymatic Cofactor Functionality of Magnesium Ions in Cellular Processes
Magnesium ions are an essential cofactor in a vast array of enzymatic processes critical for cell survival, proliferation, and function. Their involvement spans from the core processes of genetic information transfer to the central pathways of cellular metabolism.
Role in DNA Replication and Repair Mechanisms
The integrity of the genome is paramount for cellular health, and magnesium is a cornerstone of the machinery that maintains it. nih.gov It is an indispensable cofactor for virtually all enzymatic systems involved in the processing of DNA. nih.govresearchgate.net One of the most critical of these is DNA polymerase, the enzyme responsible for synthesizing new DNA strands during replication. magnesium.ca Magnesium ions are crucial for the catalytic activity of DNA polymerase, facilitating the correct positioning of nucleotides to ensure the high fidelity of DNA synthesis. nih.govmagnesium.ca
Furthermore, magnesium is essential for the enzymatic processes that repair DNA damage arising from environmental mutagens, endogenous cellular processes, and errors during replication. nih.govresearchgate.net It acts as a cofactor in several DNA repair pathways, including:
Nucleotide Excision Repair (NER): This pathway removes bulky, helix-distorting DNA lesions.
Base Excision Repair (BER): This mechanism corrects damage to single nitrogenous bases.
Mismatch Repair (MMR): This system rectifies errors in DNA replication and recombination. nih.govresearchgate.net
Involvement in Diverse Metabolic Enzyme Activities
Magnesium's role as a cofactor extends to over 300 enzymes, making it a central player in cellular metabolism. researchgate.netplos.org Its presence is critical for the optimal functioning of key metabolic pathways that generate energy and essential biomolecules. nih.govnih.gov In particular, magnesium is required for the activity of enzymes involved in:
Glycolysis: The breakdown of glucose to pyruvate. nih.gov
The Citric Acid Cycle (Krebs Cycle): A central metabolic hub for the oxidation of carbohydrates, fats, and proteins. nih.gov
ATP Synthesis: Magnesium is essential for the function of ATP synthase, the enzyme that produces adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. plos.orgnih.gov It also binds to the ATP molecule, making it biologically active. researchgate.net
In the context of yeast-based biotechnologies, the availability of magnesium is a critical factor in governing the central pathways of carbohydrate catabolism, most notably ethanolic fermentation. nih.govrsc.org By acting as a cofactor for key enzymes in this process, magnesium can significantly influence the efficiency of converting substrates into products like ethanol (B145695). nih.gov
Intracellular Ionic Homeostasis and Channel Modulation
Magnesium ions play a crucial role in maintaining the delicate balance of ions within the cell and in modulating the activity of various membrane channels and receptors. This regulatory function is vital for proper cell signaling and physiological responses.
Regulation of Calcium Influx Pathways
Magnesium acts as a natural calcium antagonist, playing a significant role in regulating the influx of calcium ions (Ca2+) into the cell. medchemexpress.com It is a potent inhibitor of L-type calcium channels, which are a major route for calcium entry. medchemexpress.com Studies on vascular smooth muscle and endothelial cells have demonstrated that magnesium sulfate (B86663) can reduce calcium influx, leading to cellular relaxation. nih.gov This biological antagonism between magnesium and calcium at the molecular level can have profound consequences for cellular processes. nih.gov The maintenance of a low intracellular calcium concentration, which is typically in the micromolar range compared to the millimolar concentrations found extracellularly, is critical for preventing cellular toxicity. sigmaaldrich.com
Modulation of Receptor Activity (e.g., N-methyl-D-aspartate receptors)
Magnesium ions are well-documented modulators of N-methyl-D-aspartate (NMDA) receptor activity. plos.org These receptors are critical for synaptic plasticity and neurotransmission. Magnesium exerts a voltage-dependent block on the NMDA receptor channel. plos.org At resting membrane potentials, magnesium ions physically obstruct the channel, preventing ion flow. Upon depolarization, the magnesium block is relieved, allowing for the influx of calcium and sodium ions.
Furthermore, research has shown that magnesium can allosterically modulate the NMDA receptor by increasing its affinity for the co-agonist glycine. nih.gov This interaction can enhance NMDA-mediated currents and reduce receptor desensitization. nih.gov The inhibitory concentration (IC50) of magnesium on NMDA receptor binding has been observed to vary with developmental stage in human brain tissue, suggesting an age-related alteration in receptor modulation. nih.gov
Influence on Intracellular pH Dynamics
The regulation of intracellular pH (pHi) is crucial for normal cellular function, and evidence suggests a dynamic interplay between pHi and intracellular magnesium concentration. Studies in cultured chicken heart cells have shown that changes in pHi can modulate the concentration of free cytosolic magnesium. nih.gov Specifically, an inverse correlation was observed: intracellular acidification led to a transient increase in free magnesium, while alkalinization caused a transient decrease. nih.gov These findings suggest that pHi influences intracellular magnesium levels, likely by affecting the binding of magnesium to cytosolic components or its transport across the membranes of subcellular organelles. nih.gov
Interactive Data Table: Research Findings on Magnesium's Cellular Roles
| Cellular Process | Key Finding | Model System | Reference |
| DNA Replication | Magnesium is an essential cofactor for DNA polymerase, crucial for the fidelity of DNA synthesis. | General cellular systems | nih.gov, magnesium.ca |
| DNA Repair | Required as a cofactor for enzymes in nucleotide excision, base excision, and mismatch repair pathways. | General cellular systems | nih.gov, researchgate.net |
| Metabolism | Acts as a cofactor for over 300 enzymes, including those in glycolysis and the citric acid cycle. | Rat cortical neurons, Mesenchymal stem/stromal cells | plos.org, nih.gov |
| Calcium Influx | Magnesium sulfate reduces calcium influx through voltage-gated Ca2+ channels. | Human allantochorial placental vessels | nih.gov |
| NMDA Receptor Modulation | Increases the affinity of the NMDA receptor for glycine, enhancing current and reducing desensitization. | Murine hippocampal neurons | nih.gov |
| Intracellular pH | Changes in intracellular pH modulate the concentration of free cytosolic magnesium. | Cultured embryonic chicken heart cells | nih.gov |
Cellular Bioenergetics and Metabolic Flux
Magnesium is a critical cation in cellular metabolism, playing an indispensable role in the production and utilization of energy. Its influence extends to the core of cellular power generation, the mitochondria, and the maintenance of the primary energy currency, adenosine triphosphate (ATP).
Impact on Mitochondrial Respiration and Oxygen Consumption Rate
Magnesium sulfate has been observed to directly influence mitochondrial activity by modulating the rate of oxygen consumption. In vitro studies using human cell surrogates have demonstrated that magnesium sulfate can reduce the cellular oxygen consumption rate in a dose-dependent manner researchgate.net. This effect is significant as it suggests a potential mechanism for cellular protection under hypoxic conditions by decreasing metabolic demand researchgate.net.
Research using a phosphorescence oxygen analyzer on human foreskin samples showed that increasing doses of magnesium sulfate led to a progressive reduction in the rate of mitochondrial respiration researchgate.net. The cumulative analysis revealed a significant decrease in the cellular respiratory rate after the addition of magnesium sulfate, highlighting its direct impact on mitochondrial bioenergetics researchgate.net. The average rate of oxygen utilization by mammalian cells in culture can range widely, from less than 1 to over 350 attomoles per cell per second (amol cell⁻¹ s⁻¹), depending on the cell type and metabolic status nih.gov. By reducing this rate, magnesium sulfate can alter the metabolic state of the cell.
Table 1: Effect of Magnesium Sulfate on Cellular Oxygen Consumption Rate
| Parameter | Before MgSO₄ Addition | After MgSO₄ Addition | Significance (P-value) | Reference |
|---|---|---|---|---|
| Cumulative Cellular Respiratory Rate (k) | 0.08 µM O₂/min⁻¹ mg⁻¹ | 0.04 µM O₂/min⁻¹ mg⁻¹ | <0.001 | researchgate.net |
Preservation of Cellular ATP Levels
Magnesium is fundamentally linked to cellular energy status through its relationship with ATP. The biologically active form of ATP is the Mg-ATP complex, and most intracellular ATP is bound to magnesium ions nih.govnews-medical.net. Magnesium acts as a crucial cofactor for numerous enzymes involved in energy metabolism, including those in the glycolytic pathway and oxidative phosphorylation nih.govnih.gov.
Studies have shown that magnesium supplementation can improve mitochondrial function and increase ATP synthesis embopress.orgdshs-koeln.de. In a mouse model of progeria, dietary magnesium treatment improved mitochondrial ATP synthesis, which is essential for cellular energy supply and survival embopress.org. Specifically, ATP synthesis in isolated mitochondria from these mice was significantly higher in the presence of 1 mM magnesium compared to 0.1 mM magnesium embopress.org. Another study on elite athletes found that a 3-month supplementation with magnesium oxide led to a highly significant increase in mitochondrial ATP levels in T-cells dshs-koeln.de. This preservation and enhancement of ATP levels are critical for maintaining cellular integrity and function, particularly under conditions of stress or high metabolic demand nih.govnih.gov.
Table 2: Effect of Magnesium Supplementation on Cellular ATP Levels
| Study Model | Treatment | Effect on ATP Levels | Reference |
|---|---|---|---|
| Progeria Model Mice (LmnaG609G/+) | Dietary Magnesium | Improved mitochondrial ATP synthesis by ~55% in treated vs. untreated mice. | embopress.org |
| Elite Athletes | 370mg Magnesium Oxide Daily for 3 Months | Mitochondrial ATP in T-cells increased from 90.56% to 99.07%. | dshs-koeln.de |
Interactions with Signal Transduction Cascades
Magnesium ions are not only pivotal for metabolism but also act as signaling molecules that can modulate key intracellular communication pathways. Magnesium sulfate exposure can trigger or influence several signal transduction cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK pathways are a series of protein kinases that transduce extracellular signals to intracellular responses, regulating processes like cell proliferation, differentiation, and apoptosis nih.gov. Evidence suggests that magnesium can modulate MAPK signaling. In certain contexts, such as in THP-1 cell-derived macrophages, magnesium ions have been shown to inactivate MAPK signaling pathways to inhibit inflammatory responses nih.gov. Conversely, magnesium can also activate specific MAPK pathways to promote cellular processes like osteogenic differentiation spandidos-publications.com. This highlights the context-dependent role of magnesium in regulating these crucial signaling networks.
Modulation of ERK-CREB Signaling Axes
A key branch of the MAPK pathway is the Extracellular signal-Regulated Kinase (ERK) pathway. The ERK-CREB signaling axis is vital for neuronal survival and other cellular functions nih.govmdpi.com. Research has demonstrated that magnesium sulfate treatment can provide neuroprotection by activating this specific axis.
In a gerbil model of focal cerebral ischemia, treatment with magnesium sulfate significantly increased the phosphorylation of MEK1/2 (the upstream kinase of ERK) and subsequently ERK1/2 itself nih.gov. This activation of ERK leads to the phosphorylation and activation of the Cyclic-AMP Response Element Binding protein (CREB), a transcription factor that promotes the expression of anti-apoptotic proteins like Bcl-2 nih.govcellsignal.com. This cascade of events suggests that magnesium sulfate can modulate gene expression programs that favor cell survival by directly influencing the ERK-CREB signaling pathway nih.gov.
Table 3: Effect of Magnesium Sulfate on ERK-CREB Pathway Components
| Protein | Effect of MgSO₄ Treatment | Downstream Consequence | Reference |
|---|---|---|---|
| p-MEK1/2 | Increased Phosphorylation | Activation of ERK1/2 | nih.gov |
| p-ERK1/2 | Increased Phosphorylation | Activation of CREB | nih.gov |
| p-CREB | Increased Phosphorylation | Increased expression of Bcl-2 (anti-apoptotic) | nih.gov |
Influence on p38 Signaling Pathway Activation
The p38 MAPK pathway is another critical signaling cascade, often associated with cellular responses to stress and inflammation mdpi.com. The influence of magnesium on p38 activation appears to be highly dependent on the cell type and the specific stimulus.
Some studies report an activating role for magnesium. For instance, in mouse mesenchymal stem cells, a 20 mM concentration of magnesium chloride was found to increase the ratio of phosphorylated-p38 to total-p38 in a time-dependent manner, promoting osteogenic differentiation spandidos-publications.com. In contrast, other research indicates an inhibitory effect. In macrophages stimulated with lipopolysaccharide (LPS), magnesium ions significantly reversed the phosphorylation of p38, thereby reducing the inflammatory response nih.govresearchgate.net. Furthermore, a study on L6 myoblast cells cultured with a magnesium-containing alloy found no significant effect on p38 phosphorylation, suggesting its role may be minimal in the proliferation of these cells spandidos-publications.com. This variability underscores the complex and context-specific interaction between magnesium and the p38 signaling pathway.
Table 4: Context-Dependent Influence of Magnesium on p38 Signaling
| Cell Type | Stimulus/Condition | Effect of Magnesium on p38 | Outcome | Reference |
|---|---|---|---|---|
| Mouse Mesenchymal Stem Cells | Osteogenic differentiation medium | Activation (Increased phosphorylation) | Promotes osteogenesis | spandidos-publications.com |
| THP-1 Macrophages | LPS stimulation | Inhibition (Reversed phosphorylation) | Reduces inflammation | nih.gov |
| Murine Macrophages | Endotoxin activation | Inhibition | Mitigates inflammation | researchgate.net |
| L6 Myoblasts | Culture with Mg-2Zn-0.5Nd alloy | No significant effect | p38 not involved in proliferation effect | spandidos-publications.com |
Effects on Nuclear Factor-kappa B (NF-κB) Activation
Magnesium sulfate exerts significant influence over the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory processes. nih.govoup.com Research across various cell culture models demonstrates that magnesium sulfate consistently functions as an inhibitor of NF-κB activation, thereby reducing the expression of pro-inflammatory genes. nih.govnih.govnih.gov This inhibitory action is not attributed to the sulfate moiety but to the magnesium ion itself and is independent of osmotic changes. nih.gov
The primary mechanisms by which magnesium sulfate impedes the NF-κB pathway involve several key steps. A fundamental action is the prevention of the nuclear translocation of NF-κB, particularly the p65 subunit. nih.govnih.govnih.govresearchgate.net In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by agents like lipopolysaccharide (LPS), IκBα is degraded, freeing NF-κB to move into the nucleus and initiate gene transcription. nih.gov Magnesium sulfate treatment has been shown to protect cytoplasmic IκBα from this degradation. nih.gov Furthermore, magnesium can increase the basal levels of IκBα, enhancing the sequestration of NF-κB in the cytoplasm. nih.govoup.com
In addition to preventing nuclear translocation, magnesium sulfate also affects the phosphorylation of the NF-κB p65 subunit. nih.govresearchgate.net The phosphorylation of p65 at specific sites, such as Ser536, is a critical step for its activation and transcriptional activity. nih.gov Studies have shown that magnesium supplementation leads to diminished levels of phosphorylated p65 following stimulation with Toll-like receptor (TLR) ligands. nih.gov This reduction in phosphorylation directly contributes to the decreased activation of NF-κB. nih.govresearchgate.net Consequently, the transcription of NF-κB target genes, including those for inflammatory cytokines and even IκBα itself (as part of a negative feedback loop), is downregulated. nih.gov
These effects have been observed in multiple cell types. In human umbilical vein endothelial cells (HUVECs), magnesium sulfate pre-treatment inhibited LPS-induced NF-κB nuclear translocation, leading to reduced production of inflammatory mediators like Interleukin-8 (IL-8) and lower expression of intercellular adhesion molecule-1 (ICAM-1). nih.goveuropeanreview.org Similarly, in primary microglia activated with LPS, magnesium sulfate inhibited the release of inflammatory mediators by blocking the NF-κB signaling pathway. nih.govtandfonline.com This neuroprotective effect was found to be dose-dependent. nih.gov In human monocytes, magnesium sulfate exposure decreased the nuclear localization of NF-κB and reduced the production of cytokines such as TNF-α and IL-6. nih.gov The collective evidence from these in vitro studies establishes that the anti-inflammatory properties of magnesium sulfate are, to a large extent, mediated through its potent suppression of the NF-κB signaling cascade. nih.govnih.gov
Detailed Research Findings on Magnesium Sulfate's Effect on NF-κB Pathway
| Cell Type | Stimulus | Key Findings on NF-κB Pathway | Downstream Effects | Reference |
| Human Mononuclear Cells | Toll-like receptor (TLR) ligands | Decreased IκBα gene expression; Reduced phosphorylated NF-κB p65 levels; Decreased NF-κB nuclear localization. | Reduced frequency of monocytes producing TNF-α and IL-6. | nih.gov |
| Primary Microglia | Lipopolysaccharide (LPS) | Inhibited translocation of NF-κB from cytoplasm to nucleus in a dose-dependent manner. | Significantly inhibited the release of nitric oxide, prostaglandin (B15479496) E2, IL-1β, and TNF-α. | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Reduced NF-κB nuclear translocation; Protected cytoplasmic IκBα from degradation. | Inhibited IL-8 production and ICAM-1 expression. | nih.gov |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) & Interferon-gamma (IFN-γ) | Inhibited nuclear accumulation and phosphorylation of the NF-κB p65 subunit in a dose-dependent manner. | Inhibition of NF-κB-mediated inflammation. | researchgate.net |
| Rat Brain Tissue (in vivo model with relevance to cellular mechanisms) | Preeclampsia model | Down-regulated the protein expression of NF-κB. | Reduced expression of ICAM-1; Protective effect on brain tissues. | europeanreview.org |
Modulation of Cellular Behavior by Magnesium Sulfate in in Vitro Models
Regulation of Cellular Proliferation Dynamics
Dose-Dependent Effects on Diverse Cell Lines
The way cells respond to magnesium sulfate (B86663) in terms of proliferation is closely linked to its concentration. For example, in AGS human gastric adenocarcinoma cells, magnesium sulfate has been found to inhibit both cell proliferation and viability in a manner that is dependent on the dose, with concentrations ranging from 3 to 50 mM. nih.gov Conversely, in some studies, magnesium has been shown to be essential for cell division and growth of new shoots, indicating that its concentration is a controlling factor for shoot induction and growth. researchgate.net
Table 1: Dose-Dependent Effects of Magnesium Sulfate on AGS Cell Proliferation and Viability
| Magnesium Sulfate Concentration (mM) | Effect on Proliferation | Effect on Viability |
|---|---|---|
| 3 | Inhibition | Inhibition |
Influence on Proliferative Responses to Growth Factors
Magnesium ions are crucial cofactors for numerous enzymes involved in the signal transduction pathways that are set in motion by growth factors. Consequently, the presence of magnesium sulfate can shape a cell's proliferative reaction to these signaling molecules. For instance, magnesium sulfate can enhance the release of prostacyclin (PGI2), a powerful vasodilator and inhibitor of platelet aggregation, from cultured human umbilical vein endothelial cells (HUVEC) in a dose-dependent fashion. umn.edu
Impacts on Bacterial Growth Kinetics and Doubling Time
In the realm of microbiological cultures, magnesium sulfate is a vital ingredient in many growth media, where it affects the kinetics of bacterial growth and the time it takes for the population to double. Elevated levels of magnesium sulfate can inhibit cell growth, which leads to a longer doubling time for the population. nih.govresearchgate.net For instance, in cultures of Escherichia coli, increasing concentrations of magnesium sulfate lead to a corresponding increase in the population doubling time. nih.govresearchgate.net However, for cells to grow, they require magnesium ions for the replication of DNA. interchim.fr
Table 2: Illustrative Impact of Magnesium Sulfate on E. coli Doubling Time
| Magnesium Sulfate Concentration | Population Doubling Time |
|---|---|
| Low | Shorter |
Modulation of Cellular Differentiation Pathways
Magnesium sulfate can function as a pivotal signaling molecule, guiding the differentiation of stem and precursor cells into particular cell lines.
Promotion of Neuronal Differentiation and Suppression of Glial Differentiation
In the differentiation of neural stem cells, it is thought that crucial elements necessary for the differentiation of neuroglia might be absent in synthetic media, and that for a successful differentiation of mesenchymal stem cells into neuroglia, the cell culture conditions must be adjusted to mirror those in situ. nih.gov
Facilitation of Oligodendrocyte Precursor Cell Maturation
Magnesium sulfate has been shown to encourage the maturation of oligodendrocyte precursor cells (OPCs) into fully developed, myelinating oligodendrocytes. nih.gov This is a vital process for the development and repair of the central nervous system. Studies have demonstrated that magnesium sulfate can boost the expression of maturation markers like myelin basic protein (MBP) in cultured OPCs. nih.gov It is believed that the mechanism behind this involves the modulation of ion channels and intracellular signaling cascades that are essential for the changes in morphology and the gene expression programs linked to the maturation of oligodendrocytes. nih.govnih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Magnesium sulfate |
| Prostacyclin (PGI2) |
Enhancement of Mesenchymal Stem Cell Osteogenic Differentiation
Magnesium ions (Mg2+), often supplied in the form of magnesium sulfate, are recognized for their bioregulatory importance in the growth and osteogenic differentiation of mesenchymal stem cells (MSCs). nih.gov MSCs are multipotent cells critical for bone regeneration, and their differentiation into osteoblasts is a key process in bone formation. nih.gov
Research has demonstrated that magnesium ions can modulate the osteogenic differentiation of MSCs in a concentration-dependent manner. nih.gov Studies have shown that Mg2+ concentrations between 2–10 mM can enhance cell metabolism and promote proliferation and the early stages of differentiation. nih.gov Specifically, concentrations of Mg2+ in the range of 3–6 mM have been found to have the most significant stimulatory effect on the growth of the cell population. nih.gov
The influence of magnesium on osteogenic differentiation involves the regulation of key markers. For instance, magnesium ions have been shown to stimulate the expression of alkaline phosphatase (ALP), an early marker of osteogenic differentiation. nih.gov Conversely, they have an inhibitory effect on osteocalcin (B1147995) (OC), which is a marker for the later stages of differentiation. nih.gov This suggests that magnesium plays a distinct role in the initial commitment of MSCs to the osteoblastic lineage.
| Cell Type | Magnesium Concentration | Effect on Osteogenic Differentiation | Key Markers Affected |
| Mesenchymal Stem Cells (MSCs) | 2-10 mM | Enhances proliferation and early differentiation | - |
| Mesenchymal Stem Cells (MSCs) | 3-6 mM | Highest stimulation of cell population growth | - |
| Mesenchymal Stem Cells (MSCs) | >1.8 mM | Inhibitory effect on late differentiation and matrix mineralization | Osteocalcin (OC) (inhibited) |
| Mesenchymal Stem Cells (MSCs) | - | - | Alkaline Phosphatase (ALP) (stimulated) |
Influence on Cell Migration Processes
Magnesium sulfate has a significant and concentration-dependent impact on the migratory capacity of endothelial cells, a critical process in angiogenesis and wound healing. ahajournals.orgnih.govahajournals.org In vitro studies using bovine adrenal cortex capillary endothelial cells have shown that low extracellular magnesium concentrations inhibit cell migration. ahajournals.orgnih.govahajournals.org Conversely, increasing the magnesium concentration beyond the normal serum level (up to 2.4 mM) results in a dose-dependent increase in migration. ahajournals.orgnih.govahajournals.org Supranormal levels of magnesium have been found to enhance endothelial cell migration. nih.govahajournals.org This suggests that magnesium can act as a chemotactic factor for endothelial cells. imrpress.com
| Cell Type | Magnesium Concentration | Effect on Migration |
| Bovine Adrenal Cortex Capillary Endothelial Cells | Low | Inhibited |
| Bovine Adrenal Cortex Capillary Endothelial Cells | Up to 2.4 mM | Dose-dependent increase |
| Microvascular Endothelial Cells (1G11) | Low | Inhibited |
| Microvascular Endothelial Cells (1G11) | High | Stimulated |
Magnesium sulfate can modulate the expression and function of cell adhesion molecules, which are crucial for cell-cell and cell-matrix interactions during migration and other cellular processes.
Integrins: Integrins are a major family of cell adhesion molecules that are involved in a wide range of cellular functions. mdpi.com While direct studies on the effect of magnesium sulfate on integrin expression in the context of cell culture are limited, the known role of magnesium as a cofactor for many enzymes and its influence on protein synthesis suggest an indirect effect. imrpress.comimrpress.com Integrin activity is dependent on conformational changes that can be influenced by the intracellular environment, where magnesium is a key cation. mdpi.com
CD14: Research on the human monocytic cell line THP-1 has shown that magnesium sulfate can significantly modulate the expression of CD14, a receptor involved in the inflammatory response to lipopolysaccharide (LPS). nih.gov Treatment with magnesium sulfate was found to decrease the expression of membrane-bound CD14 (mCD14) on these cells. nih.govresearchgate.net This reduction in mCD14 expression was associated with an inhibition of LPS binding to the macrophages. nih.govresearchgate.net Furthermore, magnesium sulfate was shown to enhance the proteolytic cleavage of CD14, leading to an increase in the levels of soluble CD14 (sCD14). nih.gov This effect is thought to involve the activation of serine proteases. nih.govresearchgate.net
Determinants of Cellular Viability and Programmed Cell Death
Magnesium sulfate exhibits a concentration-dependent effect on the viability of various cell types in vitro. While essential for cell growth at physiological concentrations, higher concentrations can lead to cytotoxicity.
In studies using AGS human gastric adenocarcinoma cells, magnesium sulfate at concentrations ranging from 3 to 50 mM inhibited both cell proliferation and viability in a dose-dependent manner. nih.govkoreascience.krwaocp.org The inhibition of cell proliferation was also found to be time-dependent, with 50 mM magnesium sulfate completely inhibiting cell proliferation after 72 hours of incubation. semanticscholar.org Similarly, in cultured human gastric epithelial cells, exposure to 25.0 mM and 50.0 mM magnesium sulfate for 24 hours resulted in a reduction in cell viability. tandfonline.com It is important to note that very low extracellular magnesium concentrations can also inhibit cell proliferation. nih.govahajournals.org
| Cell Line | Magnesium Sulfate Concentration | Exposure Time | Effect on Viability/Proliferation |
| AGS Human Gastric Adenocarcinoma Cells | 3-50 mM | - | Dose-dependent inhibition of viability and proliferation nih.govkoreascience.krwaocp.org |
| AGS Human Gastric Adenocarcinoma Cells | 3.125-50 mM | - | Time- and concentration-dependent inhibition of proliferation semanticscholar.org |
| AGS Human Gastric Adenocarcinoma Cells | 50 mM | 72 h | Complete inhibition of proliferation semanticscholar.org |
| Human Gastric Epithelial Cells (AGS) | 25.0 mM and 50.0 mM | 24 h | Reduced cell viability tandfonline.com |
| Bovine Adrenal Cortex Capillary Endothelial Cells | Very low | - | Inhibited proliferation nih.govahajournals.org |
Regulation of Apoptotic Pathways and Caspase Activity
Magnesium sulfate (MgSO₄) demonstrates complex and context-dependent effects on apoptotic pathways and caspase activity in various in vitro models. Its role can be either pro-apoptotic or anti-apoptotic, depending on the cell type, concentration, and duration of exposure.
In human gastric adenocarcinoma (AGS) cells, MgSO₄ has been shown to exert a dual effect on caspase activity. tandfonline.com Initial exposure (1-4 hours) to higher concentrations (12.5–50 mM) of MgSO₄ led to a dose-dependent increase in the activities of initiator caspases-8 and -9, as well as executioner caspases-3 and -6. tandfonline.com However, prolonged exposure (24 hours) resulted in a significant inhibition of these caspases, with caspase-3 showing the most substantial decrease. tandfonline.comtandfonline.com This suggests a potential anti-apoptotic effect with sustained treatment in this cell line. tandfonline.comtandfonline.com Further investigation into the molecular mechanisms in AGS cells revealed that MgSO₄ treatment increased the mRNA expression of Fas ligand (FasL) while decreasing the expression of Fas receptor (FasR) in a dose-dependent manner. tandfonline.comtandfonline.com Despite these changes in gene expression and initial caspase activation, annexin (B1180172) V staining and TUNEL assays did not detect a significant increase in apoptotic cells, indicating a complex regulatory role that does not necessarily culminate in apoptosis under these conditions. tandfonline.comtandfonline.com
Conversely, in a neuronal cell line model using mouse neuroblastoma cells (NB41A3) exposed to cobalt chloride (CoCl₂) to mimic hypoxia, MgSO₄ exhibited clear anti-apoptotic effects. nih.gov It promoted cell viability by increasing the expression of anti-apoptotic Bcl-2 family proteins and decreasing pro-apoptotic ones. nih.gov This was associated with the preservation of mitochondrial membrane potential and a reduction in the release of cytochrome c from the mitochondria into the cytosol. nih.gov Furthermore, MgSO₄ was found to suppress the activation of hypoxia-inducible factor 1α (HIF-1α) and its downstream target BNIP3, an effect mediated by the activation of the ERK1/2 MAPK signaling pathway. nih.gov These findings suggest that in neuronal cells under hypoxic stress, MgSO₄ acts as a survival factor by preserving mitochondrial integrity and inhibiting key apoptotic pathways. nih.gov
The regulation of apoptosis by magnesium is intricate, with evidence suggesting that both extracellular deficiency and intracellular mobilization of magnesium can trigger apoptotic processes. nih.gov Intracellular magnesium is thought to be necessary for the activity of Ca²⁺/Mg²⁺-dependent endonucleases involved in DNA fragmentation, a hallmark of apoptosis. nih.gov
| Caspase | Concentration of MgSO₄ | Exposure Time | Observed Effect | Reference |
|---|---|---|---|---|
| Caspase-3 | 50 mM | 1 h & 4 h | Increased activity | tandfonline.com |
| Caspase-3 | Not specified | 24 h | Inhibited activity (up to 70% inhibition) | tandfonline.com |
| Caspase-6 | Not specified | 24 h | Inhibited activity | tandfonline.com |
| Caspase-8 | 12.5–50 mM | 4 h | Significantly increased activity | tandfonline.com |
| Caspase-8 | Not specified | 24 h | Weakly inhibited activity | tandfonline.com |
| Caspase-9 | Not specified | 24 h | Weakly inhibited activity | tandfonline.com |
Protection Against Induced Cellular Stress and Injury (e.g., Hypoxic-Ischemic Conditions, Lipopolysaccharide)
Magnesium sulfate has demonstrated significant cytoprotective properties in various in vitro models of cellular stress and injury, particularly those involving hypoxic-ischemic conditions and exposure to lipopolysaccharide (LPS).
Hypoxic-Ischemic Conditions: In models of hypoxic-ischemic (HI) injury, MgSO₄ provides protection, especially to developing neural cells. A study using cultured rat oligodendrocyte precursor cells (OPCs) found that exposure to MgSO₄ during their differentiation period rendered the resulting oligodendrocytes more resistant to hypoxic-ischemic injury. nih.govresearchgate.net The protective effect appears to be indirect; MgSO₄ did not directly shield mature oligodendrocytes from damage but rather accelerated the differentiation of OPCs. nih.gov Mature oligodendrocytes are inherently more resistant to ischemic stress, so by promoting maturation, MgSO₄ makes the entire pool of oligodendrocyte-lineage cells better able to withstand and recover from injury. nih.gov In a mouse neuroblastoma cell line (NB41A3) subjected to chemically induced hypoxia with cobalt chloride, MgSO₄ treatment increased cell viability and attenuated mitochondrial apoptotic events, acting as a survival factor. nih.gov
Lipopolysaccharide (LPS)-Induced Stress: Magnesium sulfate effectively counteracts the inflammatory and cytotoxic effects of lipopolysaccharide, a component of Gram-negative bacteria outer membranes that induces a strong inflammatory response. In an in vitro model of the human placenta using BeWo choriocarcinoma cells, pretreatment with 1 mM MgSO₄ protected against LPS-induced decreases in cell viability and pyknotic changes in the nuclear membrane. nih.gov Furthermore, MgSO₄ significantly inhibited the LPS-induced expression of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov
Similar protective effects were observed in human monocyte cell lines. In THP-1 cells, MgSO₄ was found to mitigate the release of TNF-α in cells made tolerant to LPS. researchgate.net It also enhanced the effects of LPS tolerance on cell proliferation and morphology. researchgate.net The anti-inflammatory action of MgSO₄ in the context of LPS stimulation is partly attributed to its ability to inhibit the LPS/TLR4 signaling pathway and reduce the expression of the LPS receptor component, cluster of differentiation 14 (CD14). researchgate.netspringermedizin.de In RAW264.7 macrophage cells, 20 mM MgSO₄ inhibited the production of inflammatory molecules and NF-κB activation induced by LPS. medchemexpress.com
| Cell Line | Stress Inducer | MgSO₄ Concentration | Key Protective Findings | Reference |
|---|---|---|---|---|
| Rat Oligodendrocyte Precursor Cells | Hypoxic-Ischemic Injury | 5 mM | Accelerated differentiation, leading to increased resistance to injury. | nih.gov |
| BeWo (Choriocarcinoma cells) | Lipopolysaccharide (LPS) | 1 mM | Preserved cell viability and inhibited LPS-induced TNF-α mRNA expression. | nih.gov |
| NB41A3 (Mouse Neuroblastoma) | Cobalt Chloride (Hypoxia) | Not specified | Increased cell viability, suppressed mitochondrial apoptosis. | nih.gov |
| THP-1 (Human Monocytes) | Lipopolysaccharide (LPS) | 20 mM | Enhanced LPS tolerance, mitigated TNF-α release. | researchgate.net |
| RAW264.7 (Macrophage cells) | Lipopolysaccharide (LPS) | 20 mM | Inhibited inflammatory molecule production and NF-κB activation. | medchemexpress.com |
Induction of Cytotoxicity at Elevated Concentrations
While magnesium sulfate can be protective at certain concentrations, it exhibits cytotoxic effects at elevated levels in a dose-dependent manner. The threshold for cytotoxicity varies between different cell types.
In studies using the human gastric adenocarcinoma (AGS) cell line, MgSO₄ concentrations ranging from 3 mM to 50 mM were shown to inhibit both cell proliferation and viability. nih.gov The reduction in cell viability was dependent on both the concentration and the duration of exposure. tandfonline.com For instance, while a 1-hour exposure to concentrations up to 50 mM had no significant effect, longer exposure times (e.g., 24 hours) with concentrations of 25 mM and 50 mM resulted in a measurable loss of cell viability. tandfonline.com
Research on mesenchymal stem cells (MSCs) also indicates a toxic threshold for magnesium ions. While concentrations in the range of 2–10 mM can enhance proliferation and early differentiation, concentrations between 20 mM and 40 mM are reported to be toxic and can significantly reduce cell viability. nih.gov Similarly, in an in vitro model of the human placenta using BeWo cells, MgSO₄ was found to have a narrow therapeutic window, with high concentrations adversely affecting cell viability. nih.gov
These findings highlight that the cellular response to magnesium sulfate is highly concentration-dependent, transitioning from a protective or stimulatory agent at lower concentrations to a cytotoxic compound at higher concentrations.
| Cell Line | Concentration Range (Cytotoxic) | Observed Effects | Reference |
|---|---|---|---|
| AGS (Human Gastric Adenocarcinoma) | 3 mM - 50 mM | Inhibited cell proliferation and viability in a dose-dependent manner. | nih.gov |
| Mesenchymal Stem Cells (MSCs) | 20 mM - 40 mM | Reduced cell viability. | nih.gov |
| BeWo (Choriocarcinoma cells) | High concentrations (exact range not specified) | Adversely affected cell viability. | nih.gov |
Applications Across Diverse in Vitro Cellular Models
Neural Cell Culture Systems
In the realm of neuroscience research, magnesium sulfate (B86663) has been investigated for its impact on different neural cell types, revealing its potential to influence development and response to injury.
Magnesium has been shown to play a role in the proliferation and differentiation of neural stem cells (NSCs). nih.gov In vitro studies have demonstrated that magnesium can enhance the proliferation of NSCs. nih.gov Specifically, the presence of magnesium increased the ratio of Nestin+, Ki67+, and GFAP+ progenitor cells. nih.gov Interestingly, in these in vitro conditions, magnesium was observed to induce glial differentiation rather than neuronal differentiation. nih.gov This suggests a nuanced role for magnesium in directing the fate of NSCs, which can be pivotal for developing new therapeutic strategies for neurological disorders. nih.gov
Table 1: Effects of Magnesium on Neural Stem Cells In Vitro
| Parameter | Observation | Reference |
|---|---|---|
| Proliferation | Enhanced | nih.gov |
| Progenitor Cell Markers (Nestin+, Ki67+, GFAP+) | Increased ratio | nih.gov |
| Differentiation | Induced glial differentiation over neuronal differentiation | nih.gov |
Research on oligodendrocyte lineage cells, which are responsible for myelination in the central nervous system, has revealed a protective and developmental role for magnesium sulfate. In cultured rat oligodendrocyte precursor cells (OPCs), exposure to magnesium sulfate during differentiation into oligodendrocytes resulted in increased resistance to hypoxic-ischemic injury. nih.govnih.gov This protective effect appears to be linked to an acceleration of the differentiation process. nih.gov It is noteworthy that magnesium sulfate did not directly protect already mature oligodendrocytes from hypoxic-ischemic damage, suggesting its positive impact is on the developing cell population. nih.gov Studies have shown that incubation of primary OPCs with magnesium can improve cell survival following oxygen and glucose deprivation. researchgate.net
Table 2: Influence of Magnesium Sulfate on Oligodendrocyte Lineage Cells
| Cell Type | Experimental Condition | Key Findings | Reference |
|---|---|---|---|
| Rat Oligodendrocyte Precursor Cells (OPCs) | Differentiation in the presence of magnesium sulfate | Accelerated differentiation; Increased resistance of resulting oligodendrocytes to hypoxic-ischemic injury | nih.govnih.gov |
| Mature Oligodendrocytes | Exposure to magnesium sulfate | No direct protection against hypoxic-ischemic damage | nih.gov |
| Primary Oligodendrocyte Precursor Cells | Incubation with magnesium | Improved cell survival after oxygen-glucose deprivation | researchgate.net |
The influence of magnesium sulfate extends to primary neuronal cultures, where it has been shown to modulate neuronal responses to excitotoxicity. By acting as a blocker of N-methyl-D-aspartate (NMDA) receptors, magnesium sulfate can reduce glutamatergic signaling, which in turn alters calcium influx and decreases excitotoxicity. researchgate.net This mechanism is a key aspect of its neuroprotective properties. Furthermore, studies using primary cortical neuron-glia mixed cultures have provided a platform to investigate the complex interactions between different neural cell types in response to inflammatory stimuli, where magnesium levels can play a modulatory role. nih.govmdpi.com
Endothelial Cell Culture Models
In the context of vascular biology, magnesium sulfate has been identified as a significant modulator of endothelial cell function, impacting processes crucial for angiogenesis and the inflammatory response.
Studies utilizing bovine adrenal cortex capillary endothelial cells have demonstrated the importance of extracellular magnesium concentration on cell migration and proliferation. nih.gov Low magnesium levels were found to inhibit both migration and proliferation. nih.gov Conversely, increasing the magnesium concentration beyond the normal serum level led to a dose-dependent increase in migration and proliferation. nih.gov This suggests that magnesium levels can directly influence the angiogenic potential of capillary endothelial cells. nih.gov Research on murine microvascular endothelial cells has shown that low magnesium inhibits growth and migration while increasing some inflammatory markers. imrpress.comimrpress.com Conversely, high magnesium stimulates proliferation and migration, sensitizing the cells to migratory signals. imrpress.comimrpress.com
Table 3: Impact of Magnesium Concentration on Capillary Endothelial Cells
| Cell Type | Magnesium Concentration | Effect on Migration | Effect on Proliferation | Reference |
|---|---|---|---|---|
| Bovine Adrenal Cortex Capillary Endothelial Cells | Low | Inhibited | Inhibited | nih.gov |
| Supranormal | Dose-dependent increase | Dose-dependent increase | nih.gov | |
| Murine Microvascular Endothelial Cells | Low | Inhibited | Inhibited | imrpress.comimrpress.com |
Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used model in cardiovascular research. Studies have shown that magnesium concentration significantly affects HUVEC behavior. Low extracellular magnesium has been associated with decreased proliferation and migration, as well as an increased inflammatory response. nih.gov Conversely, some studies suggest that magnesium concentrations up to a certain level can promote HUVEC proliferation and migration. nih.gov However, other research indicates that concentrations above 2 mM can have a detrimental effect on sensitive primary HUVECs, leading to a loss of proliferation capacity. nih.gov Interestingly, an increased migration capacity was observed at a concentration of 10 mM Mg. nih.gov Furthermore, magnesium sulfate has been shown to inhibit inflammation in HUVECs by downregulating P2X7 receptors, which are involved in the secretion of the pro-inflammatory cytokine IL-1β. researchgate.net
Table 4: Effects of Magnesium on Human Umbilical Vein Endothelial Cells (HUVECs)
| Parameter | Magnesium Concentration | Observation | Reference |
|---|---|---|---|
| Proliferation | Low | Decreased | nih.gov |
| > 2 mM | Detrimental effect on primary HUVECs | nih.gov | |
| Migration | Low | Inhibited | nih.gov |
| 10 mM | Increased capacity | nih.gov | |
| Inflammation | Low | Increased | nih.gov |
Stem Cell Research Platforms
The use of magnesium sulfate in stem cell research is pivotal for controlling cell viability, pluripotency, and differentiation pathways.
Human Embryonic Stem Cell (hESC) Viability and Pluripotency
The concentration of magnesium ions in the culture medium can significantly impact the proliferation and maintenance of pluripotency in human embryonic stem cells (hESCs). nih.govnih.gov Studies have shown that while hESCs can be cultured in media with supplemental magnesium ion dosages up to 40 mM and still retain their pluripotency, as indicated by the expression of markers like OCT4, SSEA3, and SOX2, higher concentrations can lead to morphological changes and reduced cell counts. nih.gov
Research investigating the effects of magnesium degradation products on hESCs found that cell death occurred when metallic magnesium was introduced into the culture. nih.govnih.govstemcell.com This was attributed to the combined effects of increased pH and elevated magnesium ion concentrations. However, when the effects were decoupled, an initial increase in media pH to 8.1 did not adversely affect hESC proliferation. nih.govnih.gov In contrast, supplemental magnesium ion concentrations above 10 mM resulted in a more dispersed colony morphology with elongated cellular extensions and decreased cell-to-cell adhesion. nih.gov A critical dosage of 10 mM has been identified, above which adverse effects on hESC functions begin to appear. nih.govnih.gov This suggests that for applications involving biodegradable magnesium-based scaffolds for tissue engineering with hESCs, a moderate degradation rate is crucial to maintain optimal magnesium ion concentrations. nih.gov
Table 1: Effect of Supplemental Magnesium Ion Concentration on Human Embryonic Stem Cells (hESCs)
| Supplemental Mg²⁺ Concentration | Effect on hESC Proliferation and Morphology | Effect on Pluripotency | Reference |
|---|---|---|---|
| 0.4 - 4 mM | Similar cell counts to control. | Maintained (OCT4, SSEA3, SOX2 expression). | nih.gov |
| >10 mM | Decreased cell counts, altered morphology (dispersed, elongated). | Maintained (OCT4, SSEA3, SOX2 expression). | nih.govnih.gov |
| 10 - 40 mM | Decreased cell counts compared to control. | Maintained. | nih.gov |
Mesenchymal Stem Cell Fate Determination
Magnesium ions are a significant factor in determining the fate of mesenchymal stem cells (MSCs), particularly their proliferation and differentiation into osteoblasts. nih.gov The concentration of Mg²⁺ in the culture environment can either stimulate proliferation or guide differentiation. For instance, magnesium extracts have been shown to potentiate MSC proliferation while potentially delaying their natural maturation and differentiation. nih.gov
When MSCs are directed towards osteoblastic differentiation, the influence of magnesium becomes more complex. nih.gov Studies have indicated that Mg²⁺ concentrations between 2–10 mM can enhance cell metabolism, proliferation, and the early stages of osteogenic differentiation. nih.gov However, concentrations above 1.8 mM have been observed to inhibit the later stages of differentiation and matrix mineralization. nih.gov Modeling and empirical data suggest that Mg²⁺ concentrations in the range of 3–6 mM provide the highest stimulatory effect on MSC population growth. nih.gov These findings are critical for the development of magnesium-based biodegradable implants designed for bone regeneration, as the local concentration of magnesium ions from implant degradation can directly influence the behavior of surrounding MSCs. nih.gov
Prokaryotic and Eukaryotic Microbial Culture Systems
Magnesium sulfate is an indispensable component of many microbial growth media, providing the essential magnesium ions required for various metabolic and reproductive processes.
Growth and Protein Expression in Bacterial Strains (e.g., Escherichia coli)
In the cultivation of Escherichia coli, magnesium sulfate is a common ingredient in various growth media, where it supplies magnesium ions necessary for enzymatic reactions, including DNA replication. interchim.fr It is a component of minimal media like M9 and A Medium Broth, as well as richer media such as SOB Broth and NZYM Broth, which are often used for the growth of recombinant E. coli strains. interchim.fr The presence of magnesium is crucial for preparing competent cells for transformation and for supporting the replication and recovery of cells after the introduction of foreign DNA. interchim.fr
Elevated concentrations of magnesium sulfate can impact the growth and gene expression of E. coli. Studies have shown that increasing concentrations of MgSO₄ lead to an increase in the population doubling time. nih.govresearchgate.net While E. coli can tolerate MgSO₄ concentrations up to 1.25 M without significant cell death, higher concentrations inhibit growth. nih.gov Furthermore, magnesium sulfate has been investigated as an alternative inducer for heterologous protein expression. In some cases, specific concentrations of MgSO₄ have been shown to induce higher protein expression compared to the standard inducer IPTG, offering a potentially low-cost and less toxic alternative. ufrn.br Research on the production of recombinant human Interleukin-2 in E. coli found that adjusting the MgSO₄ concentration in the culture medium played a crucial role in maximizing protein production.
Table 2: Effect of Magnesium Sulfate on E. coli Growth and Recombinant Protein Expression
| Parameter | Observation | Reference |
|---|---|---|
| Growth | Population doubling time increases with increasing MgSO₄ concentration. | nih.govresearchgate.net |
| Viability | Cells are viable up to 1.25 M MgSO₄; higher concentrations lead to cell death. | nih.gov |
| Recombinant Protein Expression | MgSO₄ can act as an inducer, with optimal concentrations leading to increased protein yield compared to IPTG in some systems. | ufrn.br |
Cultivation of Yeast and other Microorganisms
Magnesium is an essential nutrient for the optimal growth and fermentation of yeast, such as Saccharomyces cerevisiae and Schizosaccharomyces pombe. core.ac.uk It is a critical cofactor for numerous enzymatic reactions involved in carbohydrate metabolism and is necessary for DNA and RNA synthesis, as well as ribosome stability. sarsef.org Magnesium limitation can lead to reduced fermentative capacity, altered cell morphology, and inhibition of cell division and budding. core.ac.uk Conversely, adequate magnesium levels can enhance ethanol (B145695) tolerance in yeast, which is particularly important in high-gravity fermentations. researchgate.net
The availability of magnesium in the culture medium directly affects yeast physiology. In S. pombe, magnesium limitation can cause a shift from a fermentative to a respiratory metabolism under aerobic conditions. core.ac.ukabertay.ac.uk Studies have shown that supplementing molasses-based fermentation media with magnesium sulfate can significantly impact biomass production. researchgate.net The concentration of magnesium can also influence yeast agglomeration, with higher magnesium levels potentially reducing cell clumping by competing with calcium ions. ftb.com.hr Research on baker's yeast (S. cerevisiae) has demonstrated that the addition of magnesium salts to the culture medium can increase the final biomass yield. pan.olsztyn.pl
Immortalized Cell Line Investigations
Magnesium sulfate is a standard component of many commercially available cell culture media and reagents used for the maintenance and study of immortalized cell lines. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For example, it is found in Hank's Balanced Salt Solution (HBSS), although some formulations are specifically made without it for particular experimental needs. progeriaresearch.orgbitesizebio.com It is also a component of assay buffers used in studies with immortalized cells, such as in the measurement of plasma membrane cholesterol in immortalized bone marrow-derived macrophages. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
The proliferation of certain cell types, like epidermal cells from mice, has been shown to be stimulated by the enrichment of the culture medium with magnesium and phosphate (B84403). nih.gov Elevating the magnesium concentration in the medium for newborn mouse keratinocytes led to increased DNA synthesis rates and higher DNA content in the cultures. nih.gov In some immortalized cell lines, such as RAW 264.7 macrophages, magnesium sulfate has been observed to inhibit the production of inflammatory molecules. medchemexpress.com While its presence is ubiquitous in many standard protocols, detailed investigations specifically focused on the direct and nuanced effects of varying magnesium sulfate concentrations on the vast array of available immortalized cell lines are less common than for primary cells or stem cells. The assumed optimal concentration present in standard media formulations is often used without further modification.
Gastric Adenocarcinoma Cell Line (AGS) Responses
The human gastric adenocarcinoma (AGS) cell line is a widely used model for studying gastric cancer and the effects of various compounds on gastric epithelial cells. Research has shown that magnesium sulfate exerts significant, dose-dependent effects on AGS cells.
Studies have demonstrated that increasing concentrations of magnesium sulfate lead to a reduction in both the viability and proliferation of AGS cells. semanticscholar.org For instance, exposure to magnesium sulfate concentrations ranging from 3 to 50 mM has been shown to inhibit cell proliferation and decrease cell viability in a dose-dependent manner. semanticscholar.org
Furthermore, magnesium sulfate has been observed to modulate the expression of genes related to apoptosis. Specifically, it has been shown to increase the mRNA expression of Fas ligand (FasL), a protein involved in inducing apoptosis, while simultaneously decreasing the expression of its receptor, Fas receptor (FasR), in a dose-dependent fashion. nih.gov Interestingly, while initial exposure (1 hour) to magnesium sulfate was found to increase the activity of caspases-3, -6, -8, and -9, prolonged exposure (24 hours) led to the inhibition of these apoptosis-executing enzymes. nih.gov This suggests a complex, time-dependent role of magnesium sulfate in regulating apoptotic pathways in AGS cells.
In terms of inflammatory responses, magnesium sulfate has been found to significantly inhibit the production of the pro-inflammatory cytokine Interleukin-8 (IL-8) in AGS cells. semanticscholar.org However, it appears to have little to no effect on the production of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in this cell line. semanticscholar.org
Table 1: Effects of Magnesium Sulfate on AGS Cells
| Parameter | Effect of Magnesium Sulfate | Concentration Range | Reference |
|---|---|---|---|
| Cell Viability | Dose-dependent reduction | 3 - 50 mM | semanticscholar.org |
| Cell Proliferation | Dose-dependent inhibition | 3 - 50 mM | semanticscholar.org |
| FasL mRNA Expression | Increased | Not specified | nih.gov |
| FasR mRNA Expression | Decreased | Not specified | nih.gov |
| Caspase-3, -6, -8, -9 Activity | Initial increase, then inhibition | Not specified | nih.gov |
| IL-8 Production | Significantly inhibited | Not specified | semanticscholar.org |
Monocytic Cell Line (THP-1) Studies
The human monocytic cell line, THP-1, is a valuable tool for studying the function of monocytes and macrophages in the immune system. Magnesium sulfate has been shown to influence several key aspects of THP-1 cell biology, including their differentiation and response to inflammatory stimuli.
One of the key findings is that magnesium sulfate can modulate the polarization of THP-1-derived macrophages. Treatment with magnesium sulfate has been observed to increase the intracellular concentration of magnesium ions and promote a shift towards an M2 macrophage phenotype. nih.gov This is characterized by the increased expression of the cell surface markers CD163 and CD206 and an enhanced secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govmdpi.com
Furthermore, magnesium sulfate has been demonstrated to play a role in lipopolysaccharide (LPS) tolerance in THP-1 cells. It has been shown to mitigate the release of tumor necrosis factor-alpha (TNF-α) in LPS-tolerant cells and enhance the inhibitory effect of LPS tolerance on cell proliferation and morphological changes. nih.gov Studies have also indicated that magnesium sulfate can inhibit the binding of LPS to THP-1 cells by reducing the expression of the receptor CD14. nih.gov
Table 2: Effects of Magnesium Sulfate on THP-1 Cells
| Parameter | Effect of Magnesium Sulfate | Concentration | Reference |
|---|---|---|---|
| Intracellular Mg2+ Levels | Increased | Not specified | nih.gov |
| Macrophage Polarization | Promotes M2 phenotype | Not specified | nih.gov |
| CD163 and CD206 Expression | Increased | Not specified | nih.govmdpi.com |
| IL-10 Secretion | Increased | Not specified | nih.govmdpi.com |
| LPS-induced TNF-α Release | Mitigated in tolerant cells | 20 mM | nih.gov |
Intestinal Epithelial Cell Line (Caco-2) Barrier Models
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a cornerstone for in vitro modeling of the intestinal epithelial barrier. When cultured as a monolayer, these cells differentiate to form tight junctions and express brush border enzymes, mimicking the functionality of the small intestine.
In the context of Caco-2 barrier models, research has focused on the absorption and effects of various magnesium salts, including magnesium sulfate. Studies have shown that increasing the concentration of magnesium salts in the culture medium leads to a progressive decrease in both the viability and the total number of Caco-2 cells. nih.govsigmaaldrich.com
When comparing different magnesium salts, magnesium sulfate, along with magnesium citrate (B86180) and magnesium chloride, demonstrated a significantly lower absorption rate compared to magnesium carbonate, pidolate, and oxide. nih.govnih.gov This suggests that the form of the magnesium salt influences its transport across the intestinal epithelial barrier model.
Table 3: Effects of Magnesium Sulfate on Caco-2 Cells
| Parameter | Effect of Magnesium Sulfate | Observation | Reference |
|---|---|---|---|
| Cell Viability | Decreased with increasing concentration | Part of a general trend for magnesium salts | nih.govsigmaaldrich.com |
| Cell Count | Decreased with increasing concentration | Part of a general trend for magnesium salts | nih.govsigmaaldrich.com |
Choriocarcinoma Cell Line (BeWo) Models
The BeWo cell line, derived from a human choriocarcinoma, is a widely accepted in vitro model for studying the placental barrier and trophoblast function. Research has highlighted the protective and modulatory roles of magnesium sulfate in this cell line, particularly in the context of inflammation.
Studies have shown that magnesium sulfate has a dose-dependent effect on the viability of BeWo cells, with a defined therapeutic window. nih.gov In the presence of an inflammatory insult, such as treatment with lipopolysaccharide (LPS), magnesium sulfate has demonstrated a protective effect. Specifically, a 1mM concentration of magnesium sulfate was found to prevent LPS-induced decreases in cell viability and protect against pyknotic changes in the nuclear membrane. nih.gov
Furthermore, magnesium sulfate has been shown to attenuate the inflammatory response in BeWo cells. It has been observed to inhibit the elevated expression of tumor necrosis factor-alpha (TNF-α) mRNA that is induced by LPS. nih.gov This suggests that magnesium sulfate can preserve BeWo cell viability in an inflammatory environment by modulating the expression of key inflammatory cytokines.
Table 4: Effects of Magnesium Sulfate on BeWo Cells
| Parameter | Effect of Magnesium Sulfate | Condition | Concentration | Reference |
|---|---|---|---|---|
| Cell Viability | Dose-dependent effect | Standard culture | Not specified | nih.gov |
| Cell Viability | Protective | LPS-induced stress | 1 mM | nih.gov |
| Nuclear Pyknosis | Protective | LPS-induced stress | 1 mM | nih.gov |
Chinese Hamster Ovary (CHO-K1) Cell Studies
Chinese Hamster Ovary (CHO) cells, particularly the CHO-K1 subclone, are one of the most common mammalian host cell lines used for the production of recombinant therapeutic proteins. The composition of the culture medium, including the concentration of essential ions like magnesium, is critical for optimal cell growth and protein production.
Research has indicated that a deficiency in magnesium, along with calcium, can induce apoptosis in CHO cells through a mechanism involving the scavenger receptor B1. nih.gov Supplementation with magnesium was shown to rescue the cells from this apoptotic pathway in a dose-dependent manner. nih.gov
The concentration of magnesium in the culture medium also plays a crucial role in the production of specific recombinant proteins. In a study focused on the production of recombinant human Factor IX (FIX) in CHO cells, the concentrations of both calcium and magnesium were found to be important. While a combination of 1.0 mM Ca2+ and 1.0 mM Mg2+ yielded the highest concentration of active FIX, it also led to a significant and undesirable activation of the protein in the later stages of culture. In contrast, lowering the calcium concentration to 0.5 mM while maintaining the magnesium concentration at 1.0 mM resulted in a comparable yield of active FIX without the significant subsequent activation, thereby improving the quality of the final product. These findings underscore the importance of optimizing magnesium concentrations in CHO cell culture to balance cell viability, growth, and the quality of the recombinant protein being produced.
Table 5: Effects of Magnesium on CHO-K1 Cells
| Parameter | Effect of Magnesium | Observation | Reference |
|---|---|---|---|
| Apoptosis | Deficiency induces apoptosis | Mediated by scavenger receptor B1 | nih.gov |
| Cell Survival | Supplementation rescues from apoptosis | Dose-dependent protection | nih.gov |
| Recombinant Protein (FIX) Production | Optimal concentration enhances yield | 1.0 mM Mg2+ with 1.0 mM Ca2+ gave highest yield |
Parameters Influencing Magnesium Sulfate Efficacy in Cell Culture
Concentration-Dependent Responses and Optimal Ranges for Specific Cell Types
The cellular response to magnesium sulfate (B86663) is highly dependent on its concentration in the culture medium, with optimal ranges varying significantly across different cell types. This variability underscores the necessity of empirical determination of the ideal Mg²⁺ concentration for each specific cell line and experimental goal.
For instance, studies on human embryonic stem cells (hESCs) have shown that adding magnesium ions at concentrations of 10, 100, 250, 500, 750, and 1000 ppm (approximately 0.4, 4, 10, 20, 30, and 40 mM) can positively influence the rate of viable cell coverage over time, with higher doses showing a greater effect. nih.gov However, concentrations ranging from 20 to 40 mM can also be toxic and reduce cell viability. nih.gov In the context of mesenchymal stem cells (MSCs), Mg²⁺ concentrations between 2 and 10 mM have been found to enhance cell metabolism, proliferation, and early differentiation. nih.gov Specifically for chondrogenic differentiation of human synovial MSCs, a concentration of 5 mM magnesium was shown to have the most significant enhancing effect, while 2.5 mM had no obvious impact. nih.gov
In the case of neuronal cells, such as rat oligodendrocyte precursor cells (OPCs), a concentration of 5 mM magnesium sulfate was used to promote the maturation process. nih.gov This concentration was deemed compatible with previous studies showing benefits for neural stem cells and is relevant to clinical settings where serum magnesium levels can rise to 3 mM after administration. nih.gov For human chondrocytes, magnesium sulfate alone was found to be no more toxic than normal saline solution. nih.gov
Conversely, in microbiological cultures, the concentration-dependent effects are also pronounced. In Escherichia coli, increasing concentrations of magnesium sulfate lead to an increase in the population doubling time. nih.gov At a concentration of 1.25 M, E. coli cells exhibit morphological changes, including the formation of filamentous cells due to a lack of cell division, and smaller cells resulting from partial plasmolysis. nih.gov However, these cells remain viable up to 1.25 M magnesium sulfate. nih.gov For the mycelial growth of the fungus Hericium coralloides, magnesium sulfate was found to be the most suitable inorganic salt, showing a significantly higher growth rate than the control. mdpi.com
| Cell Type | Concentration | Observed Effect | Reference |
|---|---|---|---|
| Human Embryonic Stem Cells (hESCs) | 10-1000 ppm (0.4-40 mM) | Increased rate of viable cell coverage. | nih.gov |
| Mesenchymal Stem Cells (MSCs) | 2-10 mM | Enhanced cell metabolism, proliferation, and early differentiation. | nih.gov |
| Human Synovial MSCs | 5 mM | Greatest enhancement of chondrogenesis. | nih.gov |
| Rat Oligodendrocyte Precursor Cells (OPCs) | 5 mM | Promoted maturation and differentiation. | nih.gov |
| Human Chondrocytes | 10%, 20%, 50% (of solution added to local anesthetic) | No more toxic than normal saline; increased cell viability when added to local anesthetics. | nih.gov |
| RAW264.7 Macrophages | 20 mM | Inhibited LPS-induced inflammatory molecule production. | medchemexpress.com |
| Human Myometrial Cells | 3 mM | Inhibited phosphatidylinositol-4,5-bisphosphate-specific phospholipase C activity. | medchemexpress.com |
| Escherichia coli | 1.25 M | Inhibited growth, led to filamentous and smaller cell morphology. | nih.gov |
| Hericium coralloides (mycelium) | Not specified, but optimal among tested inorganic salts | Highest growth rate (1.033 ± 0.044 cm/day). | mdpi.com |
Synergistic and Antagonistic Interactions with Extracellular Matrix and Media Components
The efficacy of magnesium sulfate in cell culture is intricately linked to its interactions with other components of the culture environment, including the extracellular matrix (ECM) and various constituents of the culture medium. These interactions can be synergistic, enhancing the desired cellular response, or antagonistic, diminishing or negating the effects of magnesium.
The substrate upon which cells are cultured plays a critical role in mediating the effects of magnesium ions. Magnesium ions are known to be crucial for the functional properties of integrins, which are cell surface receptors that anchor cells to the ECM. nih.gov Specifically, magnesium can increase the affinity of integrins for their ligands, such as collagen. nih.gov
The interaction is also dependent on the specific ECM protein used for coating. For instance, laminins, a major component of the basal lamina, have active domains for cell adhesion and collagen binding. sigmaaldrich.com The self-assembly of laminin (B1169045) molecules is a calcium-dependent process. biolamina.com When culturing myoblasts, both laminin 521 and Matrigel (a solubilized basement membrane extract rich in laminin I, collagen IV, entactin, and heparin sulfate proteoglycan) can increase the differentiation performance. interchim.frnih.gov However, there are differences; cells on laminin 521 form more multinucleated myotubes compared to cells on Matrigel, where myoblasts up-regulate differentiation markers but fail to fuse significantly. nih.gov The inclusion of calcium and magnesium during the coating process with laminin is critical for its signaling capabilities. nih.gov
The combination of Type I collagen with magnesium ions has been shown to promote the proliferation and differentiation of osteoblasts through the expression of integrins and downstream signaling pathways. nih.gov This highlights a synergistic relationship where the ECM protein and the divalent cation work together to enhance a specific cellular process.
Magnesium sulfate's effects are modulated by the presence of other inorganic salts and organic components within the culture medium. A primary and well-documented interaction is the antagonism between magnesium and calcium ions. medchemexpress.com As a natural calcium antagonist, magnesium can inhibit Ca²⁺ influx through L-type voltage-dependent calcium channels. nih.govmedchemexpress.com This antagonistic relationship is critical in many cellular processes. For example, in human endothelial cells, macrophages, and T lymphocytes, cell proliferation is dependent on calcium, and this dependency exists regardless of the extracellular magnesium concentration. researchgate.net In solution, combining magnesium sulfate with calcium chloride can lead to the precipitation of calcium sulfate, demonstrating a physical incompatibility. researchgate.net
In various culture media formulations, especially for bacteria and yeast, magnesium sulfate is a key component that provides essential magnesium ions for enzymatic reactions, including DNA replication. interchim.frcaissonlabs.comsigmaaldrich.com It often works in concert with organic components like peptone, tryptone, and yeast extract, which supply nitrogen, growth factors, and other necessary nutrients. interchim.fr For example, in YM Medium Broth used for Agrobacterium, magnesium sulfate provides magnesium ions for DNA replication, while mannitol (B672) serves as a carbon source and yeast extract provides vitamins. interchim.fr Similarly, in media for E. coli, magnesium sulfate is added alongside other salts that supply nitrogen and phosphorus. interchim.fr The presence of proteins, such as those in fetal bovine serum (FBS), can retard magnesium degradation and influence its effective concentration. researchgate.net
For bacterial cultures, buffering the system against radical changes in pH due to metabolism is important. interchim.fr Some media formulations include buffering agents like sodium phosphate (B84403) and potassium nitrate (B79036) to maintain a stable pH environment where components like magnesium sulfate can function optimally. interchim.fr In studies of Hericium coralloides, a pH of 5.5 was found to be optimal for mycelial growth in conjunction with magnesium sulfate as the inorganic salt. mdpi.com This indicates that the efficacy of magnesium sulfate is tied to a specific pH range for certain organisms.
Impact of Environmental Stressors and Preconditioning Regimes
The presence of environmental stressors, such as hypoxia and oxidative stress, can significantly alter the cellular requirement for and response to magnesium sulfate. Preconditioning cells with magnesium sulfate before subjecting them to stressors is a strategy employed to enhance cell survival and function.
Under hypoxic conditions, magnesium sulfate has demonstrated cytoprotective effects. In a rat cell-culture model of hypoxic-ischemic injury, oligodendrocytes pre-exposed to magnesium sulfate showed greater resistance to injury. nih.govresearchgate.net This protective effect is partly attributed to magnesium sulfate's ability to accelerate the differentiation of oligodendrocyte precursor cells into more mature, resilient oligodendrocytes. nih.gov In mouse models, magnesium sulfate pretreatment has been shown to provide neuroprotection against hypoxia-ischemia. mdpi.com Hypoxia can induce an increase in intracellular magnesium in hippocampal neurons, a process that may be part of the cellular stress response. nih.gov
Magnesium sulfate also plays a role in mitigating oxidative stress. nih.gov Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, can cause significant damage to biomolecules and lead to apoptosis. sigmaaldrich.com Magnesium sulfate can act as an antioxidant, and its therapeutic effects are mediated through multiple pathways, including the modulation of calcium channels and NMDA receptors, as well as anti-inflammatory mechanisms. nih.gov In studies on mice, magnesium sulfate administration was shown to decrease lipid peroxidation and improve mitochondrial function in the brain following hypoxia-induced oxidative damage. biorxiv.org In cell culture, magnesium can enhance the chondrogenic differentiation of mesenchymal stem cells by inhibiting inflammation induced by activated macrophages, which are a source of oxidative stress. nih.gov
Experimental Methodologies for Investigating Magnesium Sulfate Effects in Cell Culture
Assessment of Cell Viability and Proliferation
The effect of magnesium sulfate (B86663) on cell viability and proliferation is a fundamental aspect of in vitro studies. Various assays are employed to quantify the number of living and actively dividing cells in a culture.
Commonly used methods include tetrazolium-based assays like the MTT and WST-1 assays. takarabio.com These colorimetric assays measure the metabolic activity of viable cells, where mitochondrial dehydrogenases cleave the tetrazolium salt into a colored formazan (B1609692) product. takarabio.com The intensity of the color is directly proportional to the number of viable cells. takarabio.com While the MTT assay requires a solubilization step for the formazan product, the WST-1 assay produces a water-soluble formazan, offering higher sensitivity and a wider dynamic range. takarabio.com
Another approach involves the direct counting of cells using a hemocytometer, often in conjunction with viability dyes like Trypan Blue or Eosin Y, which are excluded by live cells. takarabio.com However, this method can be more time-consuming and prone to sampling errors. takarabio.com For assessing proliferation specifically, methods that quantify DNA synthesis, such as BrdU incorporation assays, are utilized. sygnaturediscovery.com
Research has shown that the impact of magnesium sulfate on cell viability can be concentration-dependent. For instance, in studies with human coronary artery endothelial cells, cell viability was not significantly affected by magnesium chloride concentrations up to 30 mM, but decreased at higher concentrations. nih.gov Similarly, in THP-1 cells, magnesium sulfate showed no cytotoxicity up to 20 mM, but concentrations above 30 mM had cytotoxic effects. nih.gov In contrast, magnesium sulfate did not affect the viability of cultured rat oligodendrocyte lineage cells. nih.gov
Table 1: Effects of Magnesium Sulfate on Cell Viability
| Cell Type | Assay | Magnesium Compound | Concentration | Observed Effect | Citation |
| Human Coronary Artery Endothelial Cells | MTT Assay | Magnesium Chloride | < 30 mM | No significant effect on viability | nih.gov |
| Human Coronary Artery Endothelial Cells | MTT Assay | Magnesium Chloride | > 30 mM | Decreased viability | nih.gov |
| THP-1 Cells | MTT Assay | Magnesium Sulfate | ≤ 20 mM | No cytotoxicity | nih.gov |
| THP-1 Cells | MTT Assay | Magnesium Sulfate | > 30 mM | Cytotoxic effects | nih.gov |
| Rat Oligodendrocyte Lineage Cells | WST Assay | Magnesium Sulfate | 5 mM | No effect on viability | nih.gov |
Analysis of Cell Differentiation Status
Magnesium sulfate can influence the differentiation of various cell types, a process that is critical for tissue development and regeneration. The analysis of cell differentiation involves examining changes in cell morphology, function, and the expression of specific differentiation markers.
For example, in the context of macrophage polarization, magnesium sulfate has been shown to promote the differentiation of THP-1 derived macrophages towards an M2 phenotype. This was determined by assessing the expression of cell surface antigens like CD163 and CD206, which are markers for M2 macrophages. nih.gov Conversely, inhibition of the magnesium transporter MAGT1 led to an increase in M1 macrophage markers such as CD80 and HLA-DR. nih.gov
In studies involving oligodendrocyte precursor cells (OPCs), the addition of magnesium sulfate to the culture medium was found to promote the maturation of these cells into oligodendrocytes. nih.gov This was observed through morphological changes, where magnesium-sulfate-treated cells exhibited a more mature oligodendrocyte appearance. nih.gov Furthermore, magnesium ions have been shown to regulate the osteogenic differentiation of mesenchymal stem cells, with concentrations between 2-10 mM enhancing early differentiation. nih.gov
Table 2: Influence of Magnesium Sulfate on Cell Differentiation
| Cell Type | Experimental Condition | Key Findings | Markers Assessed | Citation |
| THP-1 Derived Macrophages | 5 mM Magnesium Sulfate | Promoted differentiation to M2 phenotype | Increased CD163 and CD206 | nih.gov |
| Rat Oligodendrocyte Precursor Cells | 5 mM Magnesium Sulfate | Promoted maturation into oligodendrocytes | Morphological changes | nih.gov |
| Mesenchymal Stem Cells | 2-10 mM Magnesium Ions | Enhanced early osteogenic differentiation | Alkaline Phosphatase (ALP), Osteocalcin (B1147995) (OC) | nih.gov |
| THP-1 Cells | Lipopolysaccharide (LPS) + Magnesium Sulfate | Decreased CD14 expression | CD14 mRNA and protein levels | researchgate.netresearchgate.net |
Quantification of Cell Migration
Cell migration is a fundamental process in development, wound healing, and immune responses. The effect of magnesium sulfate on cell migration can be quantified using various in vitro assays.
One common method is the wound healing or scratch assay, where a "scratch" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored over time. Another widely used technique is the transwell migration assay (or Boyden chamber assay), where cells are placed in the upper chamber of a transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. The number of migrated cells is then quantified.
Research has demonstrated that conditioned medium from magnesium sulfate-treated THP-1 derived macrophages enhanced the migration of keratinocytes and fibroblasts, suggesting an indirect role of magnesium in promoting wound healing processes. nih.gov The complexity of cell migration is influenced by factors such as the hydrogel matrix composition, where ligand density and stiffness play crucial roles. nih.gov For instance, increasing Matrigel concentration can enhance migration speed up to a certain point, after which it becomes inhibitory. nih.gov
Detection and Characterization of Programmed Cell Death
Programmed cell death, or apoptosis, is a controlled cellular process essential for normal development and tissue homeostasis. Investigating the influence of magnesium sulfate on apoptosis is crucial for understanding its potential protective or detrimental effects.
Several techniques are available to detect and characterize apoptosis. One of the most common is the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which detects DNA fragmentation, a hallmark of late-stage apoptosis. nih.gov Another approach involves the use of fluorescently labeled Annexin (B1180172) V, which binds to phosphatidylserine (B164497) that is translocated to the outer leaflet of the plasma membrane during early apoptosis.
Immunohistochemistry or western blotting for key apoptosis-related proteins, such as caspases (e.g., caspase-3), the pro-apoptotic protein Bax, and the anti-apoptotic protein Bcl-2, can provide further insights into the molecular pathways involved. nih.gov Electron microscopy can also be used to observe the characteristic morphological changes of apoptotic cells. nih.gov
Studies have shown that magnesium sulfate can have dual effects on apoptosis depending on the context. For instance, in a model of cerebral ischemia-reperfusion injury, magnesium sulfate was found to decrease neuron apoptosis by suppressing the expression of caspase-3 and Bax. nih.gov However, high doses of magnesium sulfate have been shown to induce apoptotic cell death in the developing neonatal mouse brain. nih.gov
Table 3: Magnesium Sulfate and Programmed Cell Death
| Cell/Animal Model | Experimental Condition | Method of Detection | Key Findings | Citation |
| Gerbils with cerebral ischemia-reperfusion | Magnesium sulfate treatment | TUNEL stain, Immunohistochemistry | Decreased neuron apoptosis; suppressed caspase-3 and Bax expression | nih.gov |
| Neonatal mouse brain | High-dose magnesium sulfate | Caspase-3 immunohistochemistry, cupric silver staining, electron microscopy | Induced widespread apoptotic cell death | nih.gov |
Measurement of Gene and Protein Expression
To elucidate the molecular mechanisms underlying the effects of magnesium sulfate, it is essential to measure changes in gene and protein expression.
Quantitative real-time polymerase chain reaction (qPCR) is a standard method for quantifying mRNA levels of specific genes. nih.gov For protein expression analysis, western blotting is widely used to detect and quantify specific proteins in a sample. researchgate.net Immunohistochemistry and immunocytochemistry allow for the visualization of protein expression within tissues and cells, respectively. nih.gov
Evaluation of Cellular Metabolic Parameters
The metabolic state of a cell is a key indicator of its health and function. Magnesium is an essential cofactor for numerous enzymes involved in metabolic pathways, including glycolysis and the Krebs cycle. nih.gov
Methods to evaluate cellular metabolic parameters include measuring the consumption of key nutrients like glucose and the production of metabolic byproducts such as lactate. Seahorse XF Analyzers are powerful tools that can measure the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.
High extracellular magnesium has been shown to stimulate protein synthesis and energy metabolism, which can initiate cell division. psu.edu In the context of magnesium-based stent materials, the MTT assay, which reflects the activity of NAD(P)H-dependent oxidoreductases, is frequently used to assess how these materials affect cell viability and metabolic activity. nih.gov
Microscopic Morphological Observations
Observing changes in cell morphology provides valuable qualitative data on the effects of magnesium sulfate. Light microscopy, phase-contrast microscopy, and fluorescence microscopy are routinely used to visualize cells in culture.
For instance, in studies of oligodendrocyte differentiation, magnesium-sulfate-treated cells exhibited a more mature oligodendrocyte morphology compared to control cells. nih.gov In Escherichia coli, elevated concentrations of magnesium sulfate led to distinct morphological phenotypes, including normal, filamentous, and small cells. mdpi.com The filamentous phenotype arose from an inhibition of cell division. mdpi.com Electron microscopy can provide ultrastructural details, as demonstrated in the confirmation of apoptotic cell death in the neonatal mouse brain following high-dose magnesium sulfate exposure. nih.gov
Emerging Research Avenues and Unresolved Questions
Elucidation of Novel Molecular Mechanisms of Magnesium Sulfate (B86663) Action
Recent investigations have moved beyond the general understanding of magnesium as a simple cofactor, seeking to uncover the specific signaling pathways and molecular interactions modulated by magnesium sulfate in a cell culture context. Compelling evidence indicates that magnesium concentration is directly correlated with cell proliferation in normal cells, as it stimulates the synthesis of DNA and protein. nih.gov Upon mitogenic stimuli, normal cells can increase their intracellular magnesium content, likely by activating magnesium influx. nih.gov Conversely, magnesium deprivation can inhibit DNA and protein synthesis, leading to growth arrest. nih.gov From a mechanistic standpoint, a lack of magnesium may influence the cell cycle by upregulating the cyclin inhibitor p27Kip1, thereby affecting cyclin E-dependent kinases. nih.gov
Magnesium sulfate also exhibits significant anti-inflammatory properties. In RAW264.7 macrophage-like cells, treatment with 20 mM magnesium sulfate for 6 hours was shown to inhibit the production of inflammatory molecules induced by lipopolysaccharide (LPS) and suppress the activation of the NF-κB signaling pathway. medchemexpress.com This anti-inflammatory effect is further supported by findings that magnesium sulfate can act as a calcium antagonist and a potent inhibitor of L-type calcium channels. medchemexpress.com For instance, at a concentration of 3 mM, magnesium sulfate inhibits the activity of phosphatidylinositol-4,5-bisphosphate-specific phospholipase C and the subsequent release of calcium in cultured myometrial cells. medchemexpress.com
Further research has highlighted the role of magnesium sulfate in cellular protection. In a rat cell-culture model of hypoxic-ischemic injury, oligodendrocyte lineage cells exposed to magnesium sulfate demonstrated increased resistance to stress. nih.gov This protective effect is thought to be linked to the acceleration of the differentiation process of these cells. nih.gov
| Cell Type | Magnesium Sulfate Concentration | Observed Molecular Mechanism | Reference |
| Normal cells | Not specified | Stimulates DNA and protein synthesis; upregulates the cyclin inhibitor p27Kip1 upon deprivation. nih.gov | nih.gov |
| RAW264.7 macrophages | 20 mM | Inhibits LPS-induced inflammatory molecule production and NF-κB activation. medchemexpress.com | medchemexpress.com |
| Cultured myometrial cells | 3 mM | Inhibits phosphatidylinositol-4,5-bisphosphate-specific phospholipase C activity and subsequent calcium release. medchemexpress.com | medchemexpress.com |
| Rat oligodendrocyte precursor cells | 5 mM | Accelerates differentiation, leading to increased resistance to hypoxic-ischemic injury. nih.gov | nih.gov |
Optimization Strategies for Enhanced Cellular Functionality in Vitro
The concentration of magnesium sulfate in cell culture media is a critical parameter that can be fine-tuned to achieve specific cellular responses and enhance functionality. Research efforts are focused on moving beyond standard media formulations to optimized concentrations for particular cell types and desired outcomes.
For instance, in the cultivation of the medicinal mushroom Hericium coralloides, magnesium sulfate was identified as the most effective inorganic salt for promoting mycelial growth, with an optimal growth rate observed at a concentration that was significantly higher than the control. mdpi.com In another study aimed at enhancing the production of exopolysaccharides from Aureobasidium pullulans, a medium containing 0.50 g/L of magnesium sulfate was found to be optimal. nih.gov
The optimization of magnesium sulfate concentration is also crucial for specialized applications such as oligodendrocyte maturation. A study demonstrated that exposing primary rat oligodendrocyte precursor cells (OPCs) to 5 mM magnesium sulfate for 7 days promoted their maturation into oligodendrocytes with more complex, web-like processes, without affecting cell viability. nih.gov Furthermore, combining machine learning with high-throughput assays represents a novel approach to fine-tuning culture media, including the concentration of magnesium sulfate, to improve cellular performance. researchgate.net
| Cell/Organism Type | Application | Optimized Magnesium Sulfate Concentration | Outcome | Reference |
| Hericium coralloides | Mycelial growth | Not specified | Enhanced growth rate and dense, robust mycelium. mdpi.com | mdpi.com |
| Aureobasidium pullulans | Exopolysaccharide production | 0.50 g/L | Maximum exopolysaccharide production. nih.gov | nih.gov |
| Rat oligodendrocyte precursor cells | Differentiation and maturation | 5 mM | Accelerated maturation into oligodendrocytes. nih.gov | nih.gov |
| HeLa-S3 cells | General cell culture improvement | Fine-tuned via active learning | Improved cellular NAD(P)H abundance. researchgate.net | researchgate.net |
Characterization of Magnesium Sulfate Effects Across a Broader Spectrum of Cellular Systems
The influence of magnesium sulfate is being explored in an expanding array of cell types, revealing both beneficial and, in some cases, inhibitory effects depending on the cell line and concentration. This broadening scope of research is critical for understanding the differential responses of various cellular systems.
In a study on human gastric adenocarcinoma (AGS) cells, magnesium sulfate was found to inhibit both cell proliferation and viability in a dose-dependent manner at concentrations ranging from 3 to 50 mM. nih.gov Interestingly, while it had minimal effect on the production of pro-inflammatory cytokines IL-1β and IL-6, it significantly inhibited the production of IL-8. nih.gov Further investigation into the effects on AGS cells showed that magnesium sulfate could induce apoptosis, with increased FasL mRNA expression and decreased FasR mRNA expression in a dose-dependent manner. tandfonline.com
Conversely, in a model of the human placenta using BeWo choriocarcinoma cells, magnesium sulfate demonstrated a protective effect. At a concentration of 1 mM, it preserved cell viability following an inflammatory insult with LPS and reduced the mRNA expression of the inflammatory cytokine TNF-α. nih.gov The effects of magnesium sulfate have also been studied in prokaryotic systems. In Escherichia coli, elevated concentrations of magnesium sulfate led to an increased population doubling time and induced morphological changes, including the formation of filamentous and smaller cells at 1.25 M. mdpi.com
| Cellular System | Magnesium Sulfate Concentration | Observed Effect | Reference |
| Human gastric adenocarcinoma (AGS) cells | 3-50 mM | Inhibited cell proliferation and viability in a dose-dependent manner; inhibited IL-8 production. nih.gov | nih.gov |
| Human gastric adenocarcinoma (AGS) cells | 6.25-25 mM | Induced apoptosis; increased FasL mRNA expression and decreased FasR mRNA expression. tandfonline.com | tandfonline.com |
| BeWo choriocarcinoma cells | 1 mM | Protected against LPS-induced cell death; reduced TNF-α mRNA expression. nih.gov | nih.gov |
| Escherichia coli | >1.25 M | Inhibited growth and induced cell death; caused formation of filamentous and small cells at 1.25 M. mdpi.com | mdpi.com |
| Newborn mouse keratinocytes | Elevated (not specified) | Stimulated proliferation and extended the confluent phase of growth. imrpress.com | imrpress.com |
Development of Predictive In Vitro Models for Magnesium-Based Biomaterials
The development of biodegradable magnesium-based biomaterials for applications such as orthopedic implants and tissue engineering scaffolds holds significant promise. nih.gov A major challenge in this field is accurately predicting the in vivo corrosion and performance of these materials using in vitro models. researchgate.net
Research has shown that the composition of the in vitro testing medium significantly impacts the corrosion rate of magnesium alloys. A study comparing different immersion solutions found that Earle's Balanced Salt Solution (EBSS) buffered with sodium bicarbonate provided a degradation rate for several magnesium alloys that was comparable to what was observed in a subcutaneous in vivo model in rats. researchgate.net In contrast, the addition of components like HEPES, vitamins, amino acids, and albumin to the medium significantly accelerated corrosion. researchgate.net
Furthermore, novel composite materials are being developed to improve the mechanical properties and bioactivity of magnesium-based scaffolds. For example, 3D-printed scaffolds made from magnesium phosphate (B84403) doped with strontium and combined with polycaprolactone (B3415563) (MgPSr-PCL30) have demonstrated improved printability and mechanical strength. nih.gov Importantly, these scaffolds were shown to promote in vitro bone formation even without the addition of osteo-inducing supplements to the medium, and they induced bone regeneration in an in vivo equine model. nih.gov The development of such advanced in vitro models and materials is crucial for accelerating the translation of magnesium-based biomaterials from the laboratory to clinical applications. e3s-conferences.org
| In Vitro Model/Material | Purpose | Key Findings | Reference |
| Immersion testing of magnesium alloys in various media | To predict in vivo corrosion rates. | Earle's Balanced Salt Solution (EBSS) provided corrosion rates comparable to in vivo results for the tested alloys. researchgate.net | researchgate.net |
| 3D-printed MgPSr-PCL30 scaffolds | To develop a biodegradable bone substitute with enhanced properties. | The scaffolds promoted in vitro bone formation without osteo-inducing supplements and induced bone regeneration in an in vivo model. nih.gov | nih.gov |
| In vitro lymphatics on-chip model | To rank order subcutaneous absorption of monoclonal antibodies. | Successfully rank-ordered a panel of molecules based on their potential for high subcutaneous absorption, demonstrating the utility of microfluidic models. rsc.org | rsc.org |
| AI-driven predictive modeling | To accelerate the design and analysis of biomaterials. | AI models can analyze large datasets to predict biomaterial behavior, properties, and in vivo responses, speeding up the development process. e3s-conferences.org | e3s-conferences.org |
Q & A
What is the role of magnesium sulfate in cell culture media, and how is its concentration optimized for microbial or eukaryotic cell systems?
Magnesium sulfate (MgSO₄) serves as a critical source of Mg²⁺ ions, essential for enzymatic activities, membrane stability, and nucleotide synthesis. Its concentration is optimized using experimental designs like the Plackett-Burman method, which evaluates interactions between media components (e.g., pectin, yeast extract) and MgSO₄ levels (0–1 g/L) while controlling fixed variables like temperature and pH . For Lactobacillus cultures, ANOVA is applied to assess MgSO₄'s impact on optical density (OD₆₅₀) as a growth indicator, with concentrations adjusted based on statistical significance . In yeast biomass production, MgSO₄ is maintained at 0.25 g/L in fractional factorial designs to isolate its effects from variables like glycerol and pH .
How do researchers determine the optimal concentration of magnesium sulfate for specific cell types, such as bacteria versus mammalian cells?
Optimal MgSO₄ concentrations are determined through gradient assays and response surface methodologies. For E. coli, growth kinetics under varying MgSO₄ levels (e.g., 0.15–1.5 g/L) are monitored via OD₆₀₀ and correlated with dry cell weight, with ANOVA identifying significant concentration thresholds . In contrast, mammalian cell media (e.g., Hanks’ Balanced Salt Solution) often exclude MgSO₄ to study ion-specific effects, using alternative formulations to isolate magnesium’s role in adhesion or apoptosis . Central composite designs further refine MgSO₄ levels by modeling interactions with phosphate buffers or carbon sources .
How do elevated concentrations of magnesium sulfate affect microbial growth, cell division, and gene expression in halotolerant organisms?
High MgSO₄ concentrations (e.g., >1.5 g/L) induce osmotic stress, altering cell morphology and downregulating genes involved in magnesium transport (e.g., mgtA) in E. coli. Studies combine growth curves, scanning electron microscopy, and RNA-seq to link MgSO₄-induced stress to delayed cell division and filamentation . For Bacillus species, elevated MgSO₄ (0.02–0.4 g/L) reduces cyclodextrin glucanotransferase activity, analyzed via regression models to identify inhibitory thresholds .
What methodologies are used to analyze interactions between magnesium sulfate and other ions (e.g., Ca²⁺, Mn²⁺) in complex media formulations?
Ion interactions are dissected using ANOVA and multivariate regression. For example, in Lactobacillus media, MgSO₄ and MnSO₄ are varied simultaneously, with OD₆₅₀ data fitted to quadratic models to identify synergistic or antagonistic effects . In Daphnia magna cultures, MgSO₄ and CaSO₄ are co-varied in ISO media, with toxicity endpoints (e.g., mortality, algal growth) analyzed via flow cytometry and factorial designs . Correlation analyses (e.g., Mg²⁺ vs. SO₄²⁻ concentrations) further quantify ion interactions in environmental or synthetic media .
How can contradictory data on magnesium sulfate’s effects across studies (e.g., growth promotion vs. inhibition) be reconciled?
Contradictions often arise from differences in salt analogs (e.g., NaCl vs. MgSO₄) or organism-specific tolerance. For example, E. coli exhibits higher MgSO₄ tolerance than Bacillus due to differential expression of sulfate transporters . Meta-analyses using standardized parameters (e.g., water activity, ionic strength) and cross-study validation (e.g., replicating Plackett-Burman designs) are recommended . Multi-omics approaches (transcriptomics, proteomics) can also resolve context-dependent effects .
What statistical frameworks are most effective for optimizing MgSO₄ concentrations in multifactorial media designs?
Plackett-Burman and central composite designs (CCD) are prioritized for high-throughput screening. For instance, a 2³ CCD identified 15 g/L starch and 4–7 g/L ammonium sulfate as optimal for Bacillus CGTase production, with MgSO₄ fixed at 0.002% . ANOVA and Tukey’s post-hoc tests are used to validate significance (p<0.05), while response surface methodology (RSM) models nonlinear relationships between MgSO₄ and variables like pH or temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
